1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine
Overview
Description
1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine is a useful research compound. Its molecular formula is C12H14BrF2N and its molecular weight is 290.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Strategies : Research on 4-substituted 3,3-difluoropiperidines, closely related to the compound , shows advanced synthetic strategies. These strategies involve steps like 1,4-addition, borane reduction, lactamization, and reduction of the lactam, leading to compounds with potential as building blocks in medicinal chemistry (Surmont et al., 2010).
Synthesis of Fluorinated Piperidines : Another study describes a novel synthetic pathway for 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This pathway is significant for the development of fluorinated amino acids (Verniest et al., 2008).
Potential as Medicinal Chemistry Building Blocks : A study on efficient synthesis of 3-alkoxy-4,4-difluoropiperidines indicates the importance of fluorinated piperidines with additional functional groups in pharmaceutical and agrochemical chemistry (Surmont et al., 2009).
Bioactive Properties and Applications
Antibacterial Properties of Bromophenols : Research on bromophenols isolated from the marine alga Rhodomela confervoides indicates that certain bromophenol compounds demonstrate significant antibacterial activity, which could be relevant to the bromophenyl group in the compound (Xu et al., 2003).
Anticancer and Antioxidant Activities : A study on methylated and acetylated derivatives of natural bromophenols shows their potential in anticancer and antioxidant applications. This suggests possible research directions for derivatives of bromophenol compounds like 1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine (Dong et al., 2022).
Potential in HIV Treatment : Research on oximino-piperidino-piperidine amides, which include bromophenyl groups, shows their potential as orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. This indicates potential applications in HIV treatment (Palani et al., 2002).
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-11-3-1-2-10(8-11)9-16-6-4-12(14,15)5-7-16/h1-3,8H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHGRRYEKLSRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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